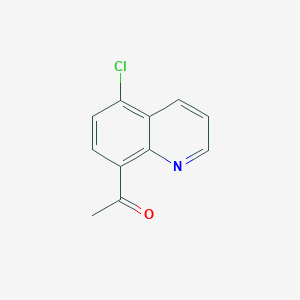

1-(5-Chloroquinolin-8-yl)ethanone

Description

1-(5-Chloroquinolin-8-yl)ethanone (CAS: 1438559-55-7) is an aromatic ketone derivative featuring a quinoline backbone substituted with a chlorine atom at position 5 and an acetyl group at position 6. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol. The compound’s InChIKey (JMKBPBNGEGDMLD-UHFFFAOYSA-N) reflects its structural uniqueness . It serves as a critical intermediate in synthesizing redox-active phthalocyanines for electroanalytical applications, leveraging the electron-withdrawing effects of the chlorine substituent to enhance electrochemical stability .

Properties

IUPAC Name |

1-(5-chloroquinolin-8-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKBPBNGEGDMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloroquinolin-8-yl)ethanone typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 5-chloroquinoline with ethanoyl chloride under specific conditions to yield this compound . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes required. The reaction conditions are optimized to maximize yield and minimize production costs while ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloroquinolin-8-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

1-(5-Chloroquinolin-8-yl)ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of biological processes and as a probe in proteomics research.

Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloroquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is particularly relevant in the context of its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-(5-Chloroquinolin-8-yl)ethanone with structurally analogous compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties of Selected Ethanone Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 1438559-55-7 | C₁₁H₈ClNO | 205.64 | Not reported | Cl (position 5), COCH₃ (position 8) |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | 97–98 | Cl, OH, CH₂OH (phenyl ring) |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | C₉H₉ClO₃ | 200.62 | 107–110 | Cl, OH, OCH₃ (phenyl ring) |

| 1-(8-Hydroxyquinolin-5-yl)ethanone | 2598-31-4 | C₁₁H₉NO₂ | 187.19 | Not reported | OH (position 8), COCH₃ (position 5) |

| 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone | 99973-51-0 | C₁₁H₈ClNO₂ | 221.64 | Not reported | Cl (acetyl group), OH (position 8) |

Key Comparisons

Structural Variations: Chlorine vs. Hydroxyl Substitution: Replacing the chlorine atom in this compound with a hydroxyl group (e.g., 1-(8-Hydroxyquinolin-5-yl)ethanone, CAS 2598-31-4) significantly alters solubility and coordination properties. The hydroxyquinoline derivative exhibits enhanced metal-chelating ability, making it suitable for analytical chemistry applications . Positional Isomerism: Compounds like [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7) share the same molecular formula (C₉H₉ClO₃) but differ in substituent positions, leading to variations in melting points (97–98°C vs. 107–110°C for other phenyl derivatives) .

Synthetic Methods: Quinoline-Based Synthesis: this compound is synthesized from 5-chloroquinolin-8-ol via Friedel-Crafts acylation, whereas phenyl-substituted analogs (e.g., CAS 112954-19-5) are prepared via Friedel-Crafts reactions using acetyl chloride and AlCl₃ . Claisen-Schmidt Condensation: Chalcone derivatives of quinolinyl ethanones, such as those in , are synthesized via Claisen-Schmidt condensation, highlighting the versatility of ethanone intermediates in forming bioactive compounds .

Functional Applications: Electrochemical Applications: The chlorine substituent in this compound enhances electron-withdrawing effects, making it ideal for cobalt phthalocyanine complexes used in redox-active sensors .

Research Findings and Implications

- Electronic Effects: The 5-chloro substituent in this compound stabilizes charge transfer in phthalocyanines, as evidenced by cyclic voltammetry studies showing reversible redox peaks at −0.45 V and −1.20 V (vs. Ag/AgCl) .

- Thermal Stability: Phenyl-substituted ethanones with hydroxyl/methoxy groups (e.g., CAS 69240-98-8) exhibit higher melting points (107–110°C) compared to quinoline-based derivatives, likely due to stronger hydrogen bonding .

- Biological Potential: Hydroxyquinoline ethanones (e.g., CAS 2598-31-4) are precursors for antimicrobial agents, though further studies are needed to explore the bioactivity of chlorinated variants .

Biological Activity

Overview

1-(5-Chloroquinolin-8-yl)ethanone is a derivative of quinoline, a compound known for its diverse biological activities. With the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

The biological activity of this compound is primarily linked to its ability to inhibit DNA synthesis. It interacts with bacterial DNA gyrase and type IV topoisomerase, which are crucial for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for antibiotic development.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In various assays, this compound has shown promising results against several bacterial strains. The compound's effectiveness can be quantified using IC50 values, which represent the concentration required to inhibit 50% of the target organism's growth.

These values indicate that this compound possesses selective inhibition against various pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer effects of this compound. Research has demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 20.0 | Caspase activation |

| MCF-7 | 25.0 | DNA damage response |

| A549 | 30.0 | Cell cycle arrest |

The compound's ability to induce apoptosis suggests that it may be beneficial in cancer therapy, particularly for resistant cancer types.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multi-drug resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a treatment option for infections caused by resistant strains .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis. Flow cytometry analysis confirmed that a substantial percentage of treated cells underwent programmed cell death, supporting its role as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.